Cas no 99026-99-0 (limonexic acid)

limonexic acid Chemical and Physical Properties
Names and Identifiers
-
- 11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)decahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8R,8aS,10aR,10bR,14aS)-
- Limonoic acid, 21,23-dihydro-21-hydroxy-23-oxo-, di-δ-lactone
- Limonexin
- (4aS,6aR,8aR,8bR,9aS,12R,12aS,14aR,14bR)-12-(2-Hydroxy-5-oxo-2,5- dihydro-3-furanyl)-6,6,8a,12a-tetramethyldecahydro-3H-oxireno[d]p yrano[4',3':3,3a][2]benzofuro[5,4-f]isochromene-3,8,10(6H,9aH)-tr io
- 11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(2,5-dihydro-2-hydroxy-5-oxo-3-
- 11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)decahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8R,8aS,10aR,10bR
- 11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-...
- Limonexic acid
- AKOS032948142
- 99026-99-0
- 19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione
- (1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.0^{2,7.0^{2,10.0^{14,16.0^{14,20]docosane-5,12,17-trione
- Shihulimonin A
- [ "Shihulimonin A" ]
- limonexic acid
-
- MDL: MFCD17214831
- Inchi: InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,18-20,30H,5-6,8-10H2,1-4H3/t12-,13-,15-,18-,19+,20?,23-,24-,25+,26+/m0/s1
- InChI Key: RTPPVNISJHFPFX-PEVOZZQFSA-N
- SMILES: CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C
Computed Properties
- Exact Mass: 502.184
- Monoisotopic Mass: 502.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 36
- Rotatable Bond Count: 1
- Complexity: 1170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 10
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 138A^2
- XLogP3: 0
Experimental Properties
- Color/Form: Powder
- Density: 1.5±0.1 g/cm3
- Boiling Point: 783.6±60.0 °C at 760 mmHg
- Flash Point: 268.3±26.4 °C
- PSA: 137.96000
- LogP: 0.97330
- Vapor Pressure: 0.0±6.2 mmHg at 25°C
limonexic acid Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
limonexic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K31805-5mg |
Limonexic acid |
99026-99-0 | 96% | 5mg |
$985 | 2024-05-24 | |
TargetMol Chemicals | TN4440-1 mL * 10 mM (in DMSO) |
Limonexic acid |
99026-99-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L58100-5mg |
(4aS,6aR,8aR,8bR,9aS,12R,12aS,14aR,14bR)-12-(2-Hydroxy-5-oxo-2,5- dihydro-3-furanyl)-6,6,8a,12a-tetramethyldecahydro-3H-oxireno[d]p yrano[4',3':3,3a][2]benzofuro[5,4-f]isochromene-3,8,10(6H,9aH)-tr ione |
99026-99-0 | 5mg |
¥5760.0 | 2021-09-09 | ||
A2B Chem LLC | AI65800-5mg |
Limonexic Acid |
99026-99-0 | 5mg |
$777.00 | 2024-07-18 | ||
eNovation Chemicals LLC | K31805-5mg |
Limonexic acid |
99026-99-0 | 96% | 5mg |
$985 | 2025-03-01 | |
TargetMol Chemicals | TN4440-1 ml * 10 mm |
Limonexic acid |
99026-99-0 | 1 ml * 10 mm |
¥ 6150 | 2024-07-20 | ||
eNovation Chemicals LLC | K31805-10mg |
Limonexic acid |
99026-99-0 | 96% | 10mg |
$1780 | 2025-03-01 | |
eNovation Chemicals LLC | K31805-10mg |
Limonexic acid |
99026-99-0 | 96% | 10mg |
$1780 | 2024-05-24 | |
TargetMol Chemicals | TN4440-5 mg |
Limonexic acid |
99026-99-0 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
eNovation Chemicals LLC | K31805-5mg |
Limonexic acid |
99026-99-0 | 96% | 5mg |
$985 | 2025-02-27 |
limonexic acid Related Literature
-
Joseph D. Connolly,Robert A. Hill Nat. Prod. Rep. 2003 20 640
-
Xiaobin Zeng,Zhefeng Wang,Xiangli Liu,Ming Chen,Alfred Fahr,Keda Zhang New J. Chem. 2018 42 11930
Additional information on limonexic acid
Recent Advances in Limonexic Acid (CAS: 99026-99-0) Research: A Comprehensive Review
Limonexic acid (CAS: 99026-99-0), a naturally occurring compound derived from citrus fruits, has garnered significant attention in recent years due to its potential therapeutic applications in the field of chemical biology and medicine. This research briefing aims to synthesize the latest findings on limonexic acid, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications. The compound's unique chemical structure and bioactive properties make it a promising candidate for further investigation in drug development and disease treatment.
Recent studies have elucidated the molecular mechanisms underlying limonexic acid's biological activities. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that limonexic acid exhibits potent anti-inflammatory effects through the modulation of NF-κB signaling pathways. The study, conducted using both in vitro and in vivo models, revealed that limonexic acid significantly reduces pro-inflammatory cytokine production while enhancing anti-inflammatory mediators. These findings suggest potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In the realm of oncology research, limonexic acid has shown promising anticancer properties. A groundbreaking study published in Cancer Research (2024) investigated the compound's effects on various cancer cell lines, particularly focusing on its ability to induce apoptosis in drug-resistant tumors. The research team identified that limonexic acid targets multiple oncogenic pathways simultaneously, including PI3K/AKT and MAPK signaling, making it a potential multi-targeted therapeutic agent. Notably, the study reported synergistic effects when limonexic acid was combined with conventional chemotherapeutic drugs, suggesting its potential as an adjunct therapy in cancer treatment regimens.
The pharmacokinetic profile of limonexic acid has been another area of active investigation. Recent advancements in formulation technology have addressed previous challenges related to the compound's poor bioavailability. A 2024 study in the International Journal of Pharmaceutics developed a novel nanoparticle-based delivery system for limonexic acid, significantly improving its solubility and tissue distribution. This technological breakthrough has paved the way for more effective clinical translation of limonexic acid-based therapies.
From a safety perspective, comprehensive toxicological studies have been conducted to evaluate the potential side effects of limonexic acid. The current body of evidence suggests that the compound has a favorable safety profile, with minimal toxicity observed in preclinical models at therapeutic doses. However, researchers emphasize the need for further clinical trials to fully assess its safety and efficacy in human subjects.
Looking forward, several clinical trials are currently in development to evaluate limonexic acid's therapeutic potential in various disease contexts. Pharmaceutical companies have shown increasing interest in this compound, with several patent applications filed in recent years for limonexic acid derivatives and formulations. The growing body of research underscores the importance of continued investigation into this promising compound, which may lead to novel treatment options for various medical conditions in the near future.
99026-99-0 (limonexic acid) Related Products
- 73904-93-5((17R,23Xi)-1alpha,4;14,15beta-Diepoxy-17,19,23,23-tetrahydroxy-4,4,8-trimethyl-7-oxo-3,4;16,17-diseco-24-nor-5alpha,13alpha,14beta-chol-20(22)-en-3,16,21-trisaeure-3=>19;16=>17;21=>23-trilacton)
- 1177341-85-3(2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride)
- 2118930-25-7(2-(5-chloro-1H-indol-2-yl)-2-methylpropan-1-amine)
- 68578-79-0(Phenol, 4,4'-(1,2-diphenyl-1,2-ethenediyl)bis-)
- 1979683-60-7(Tert-butyl 6-amino-1,3-dioxaindane-5-carboxylate)
- 1158916-85-8(4-Chloro-2-fluoro-6-methoxybenzaldehyde)
- 1006434-36-1(1,3-dimethyl-4-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-5-yl-1H-pyrazole)
- 324581-16-0(7-(4-methoxyphenyl)-5-(4-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine)
- 126-90-9(1,6-Octadien-3-ol,3,7-dimethyl-, (3S)-)
- 2228535-76-8(3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3,3-difluoropropan-1-ol)




